Padoporfin
Description
Structure
3D Structure of Parent
Properties
CAS No. |
274679-00-4 |
|---|---|
Molecular Formula |
C35H36N4O6Pd |
Molecular Weight |
715.1 g/mol |
IUPAC Name |
3-[(3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl]propanoic acid;palladium(2+) |
InChI |
InChI=1S/C35H38N4O6.Pd/c1-8-19-14(2)21-13-26-28(18(6)40)16(4)23(37-26)11-22-15(3)20(9-10-27(41)42)32(38-22)30-31(35(44)45-7)34(43)29-17(5)24(39-33(29)30)12-25(19)36-21;/h11-15,19-20,31H,8-10H2,1-7H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t14-,15+,19-,20+,31-;/m1./s1 |
InChI Key |
GPIVNYFDHQDTDZ-GDUCSYRESA-L |
SMILES |
CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd] |
Isomeric SMILES |
CC[C@@H]1[C@H](C2=CC3=C(C(=C([N-]3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd+2] |
Canonical SMILES |
CCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd+2] |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WST-09; WST09; WST 09; Pd-Bacteriopheophorbide; Pd-BPheid, Tookad. |
Origin of Product |
United States |
Photophysical and Photochemical Mechanisms of Padoporfin Action
Light Absorption Characteristics and Excited State Dynamics of Padoporfin
This compound exhibits significant light absorption in the near-infrared (NIR) region of the electromagnetic spectrum. medkoo.comrsc.org This characteristic is particularly advantageous for photodynamic therapies targeting deeper tissues, as light in the NIR range (specifically 700-900 nm, often referred to as the "optical therapeutic window") demonstrates greater tissue penetration compared to visible or UV light. nih.govrsc.orgnih.gov
In hydrophilic media, this compound shows absorption maxima in the IR-A region (700-2500 nm). nih.gov For activation in VTP, radiation at wavelengths near its absorption maxima, typically 763 nm or 753 nm, is commonly used. nih.govmedkoo.com This contrasts with conventional photodynamic therapy (PDT) photosensitizers like Photofrin, which are activated by red light around 630 nm and have shallower tissue penetration. nih.govmdpi.com
Upon absorbing a photon of appropriate wavelength, this compound transitions from its singlet ground state (S₀) to an excited singlet state (S₁). nih.govrsc.org The S₁ state is short-lived and can return to the ground state through processes like fluorescence emission or non-radiative decay. nih.govrsc.org Alternatively, and crucially for its photosensitizing function, the excited singlet state can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). nih.govrsc.orgnih.gov The triplet state is key to initiating the photochemical reactions that generate reactive species. rsc.org182.160.97
This compound is noted for having a high molar extinction coefficient, indicating its strong capacity to absorb light at its activation wavelength. medkoo.comrsc.org For instance, in chloroform, Tookad (this compound) has a molar extinction coefficient of approximately 1.086 x 10⁵ M⁻¹cm⁻¹. medkoo.com The energy level and lifetime of the excited states are sufficient to allow for efficient photochemical reactions. uj.edu.pl
Mechanisms of Reactive Oxygen Species Generation (Type I and Type II Photoreactions)
Following intersystem crossing to the triplet state, the excited photosensitizer can interact with surrounding molecules, primarily molecular oxygen, through two main photochemical pathways: Type I and Type II photoreactions. rsc.orgnih.gov182.160.97 Both mechanisms lead to the generation of reactive oxygen species (ROS), which are central to the cytotoxic effects observed in this compound-mediated VTP. nih.govdrugbank.comoncotarget.commdpi.com
The dominance of either Type I or Type II reactions can be influenced by factors such as oxygen concentration, the specific photosensitizer, and the polarity of the local environment. nih.gov182.160.97 While both processes can occur simultaneously, the Type II mechanism, which produces singlet oxygen, is often considered a major contributor to cell destruction in PDT. 182.160.97 However, in VTP mediated by photosensitizers like this compound, which are largely confined to the vasculature, the generation of other oxygen radicals via Type I reactions also plays a significant role. nih.govdrugbank.commdpi.com
Singlet Oxygen Production and Quantum Yield Considerations
The Type II photoreaction involves the transfer of energy from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂), which is in a triplet state. rsc.org182.160.97 This energy transfer results in the excitation of molecular oxygen to its highly reactive singlet state (¹O₂), known as singlet oxygen. rsc.org182.160.97 Singlet oxygen is a potent oxidizing agent with a short lifetime and limited diffusion distance, typically causing damage within nanometers of its generation site. nih.gov
Formation of Other Reactive Oxygen Species (e.g., Superoxide (B77818) Anion, Hydroxyl Radicals)
The Type I photoreaction involves the transfer of an electron or hydrogen atom between the triplet-state photosensitizer and a substrate molecule (such as oxygen or other biomolecules). rsc.orgnih.gov182.160.97 This process leads to the formation of radical species, including the superoxide anion radical (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (HO•). nih.govdrugbank.comnih.govmdpi.com
In contrast to conventional PDT which heavily relies on singlet oxygen, VTP mediated by this compound is described as primarily involving oxidative stress mediated through superoxide radical anion, hydrogen peroxide, and hydroxyl radicals. nih.govdrugbank.commdpi.com These oxygen radicals, generated upon light activation, are largely contained within the vasculature due to the photosensitizer's confinement, contributing to the vascular shutdown effect characteristic of VTP. drugbank.commdpi.com Superoxide and hydrogen peroxide can further react in the presence of transition metal ions (like iron, although this compound contains palladium nih.govmdpi.com) to form highly reactive hydroxyl radicals through processes like the Fenton reaction. nih.govresearchgate.net
Formation and Role of Reactive Nitrogen Species in this compound-Mediated Photochemistry
Beyond reactive oxygen species, the photochemistry initiated by photosensitizers can also involve the formation of reactive nitrogen species (RNS). nih.govdrugbank.com In the context of VTP with photosensitizers like padeliporfin (a related compound also used in VTP), nitric oxide radicals are released upon light activation. drugbank.com The rapid consumption of these nitric oxide radicals by oxygen radicals can lead to the formation of RNS, including peroxynitrite. drugbank.com
In this compound-mediated VTP, secondary reactive nitrogen species, such as nitrogen oxide, are generated. nih.gov These RNS, alongside ROS, contribute to the oxidative stress and subsequent damage to the target tissue, particularly within the vascular compartment. nih.govdrugbank.com RNS-induced endothelial cell apoptosis can also enhance the vascular occlusion effect. drugbank.com
Spectroscopic Characterization Techniques for Photochemical Reaction Monitoring
Various spectroscopic techniques are employed to characterize the photophysical and photochemical properties of photosensitizers like this compound and to monitor the reactions they undergo upon light activation. These techniques provide insights into light absorption, excited state dynamics, and the generation of reactive species.
Techniques relevant to studying photosensitizer behavior and PDT mechanisms include:
Absorption Spectroscopy: Used to determine the light absorption characteristics, including the wavelengths of maximum absorption (Soret and Q bands) and molar extinction coefficients. mdpi.comdoi.org This is crucial for selecting the appropriate light source for activation.
Fluorescence Spectroscopy: Can be used to study the excited singlet state, including fluorescence emission spectra and quantum yields. Changes in fluorescence can also indicate the local environment of the photosensitizer or its interaction with other molecules. nih.govrsc.orgchemrxiv.org
Transient Absorption Spectroscopy: A powerful technique for studying short-lived excited states (like the triplet state) and transient intermediates formed during photochemical reactions. magnitudeinstruments.com It provides kinetic information about the decay of excited states and the formation of reactive species. magnitudeinstruments.com
Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping: This technique is used to detect and identify paramagnetic species, such as superoxide anion radicals and hydroxyl radicals, which are short-lived and highly reactive. researchgate.net Spin-trapping agents are used to form more stable adducts with these radicals, which can then be detected by ESR. researchgate.net
Spectroscopic Probes: Fluorescent probes that are specific for certain ROS (like singlet oxygen, superoxide anion, or hydroxyl radicals) can be used to detect and quantify the generation of these species in solution or cellular environments. mdpi.com
In situ absorption spectroscopy: Can be used for monitoring photosensitizer levels, for example, after serum protein ultracentrifugation. nih.govresearchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption (GFAA): While not directly monitoring photochemical reactions, these techniques can be used for quantifying the concentration of metal-containing photosensitizers like this compound (which contains palladium) in samples, which is relevant for understanding distribution and clearance. nih.govresearchgate.net
These spectroscopic methods, among others, provide valuable data for understanding the fundamental photophysical and photochemical processes that underpin the action of this compound and other photosensitizers in photodynamic therapies.
Molecular and Cellular Interactions of Padoporfin
Biodistribution and Preferential Localization within Biological Systems
Padoporfin is characterized by a biodistribution profile that favors confinement within the vascular compartment. mdpi.comresearchgate.netplos.orgdrugbank.com This property is crucial for its application in vascular-targeted photodynamic therapy, where the therapeutic effect is intended to be localized to blood vessels.
Dynamics of Vascular Confinement and Minimal Extravasation
A key feature of this compound is its limited extravasation from the vasculature, meaning it largely remains within blood vessels and shows minimal leakage into surrounding tissues, even at high concentrations. mdpi.comresearchgate.netplos.orgdrugbank.com This confinement ensures that the photodynamic effect, and the resulting toxicity, are predominantly restricted to the vascular compartment upon light activation. researchgate.net This characteristic distinguishes it from some other photosensitizers used in photodynamic therapy. plos.org Pharmacokinetic studies in murine models have shown that this compound is rapidly cleared from circulation, with a two-step elimination process. nih.gov In healthy mice, approximately 90% of the administered dye was eliminated from circulation within 5 minutes, with plasma concentrations reaching near background levels after 30 minutes. nih.gov This rapid clearance contributes to its low accumulation in tissues and a short drug-light interval. nih.govmedkoo.com
Protein Binding Mechanisms and Their Influence on Distribution
This compound interacts with human plasma proteins, and its binding characteristics influence its distribution and retention within the circulation. In vitro studies evaluating binding to human protein fractions have shown that this compound binds to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), with approximately 30% binding to LDL and 50% binding to HDL. nih.govresearchgate.netresearchgate.netwjgnet.com Binding to high-density proteins (HDP), which include human serum albumin, is lower, around 15%. nih.govresearchgate.netresearchgate.netwjgnet.com These binding dynamics contribute to the vascular confinement of this compound, ensuring its presence in the bloodstream where it can be activated by light to target the vascular endothelium.
Table 1: In Vitro Binding of this compound to Human Protein Fractions
| Protein Fraction | Binding (%) |
| LDL | 30 |
| HDL | 50 |
| HDP | 15 |
Molecular Pathways Triggered by this compound-Mediated Photodynamic Activation
Upon illumination with light of an appropriate wavelength (typically 763 nm for this compound), the photosensitizer undergoes activation, transitioning to an excited state. oncotarget.commedkoo.commdpi.com In the presence of oxygen, this excited state this compound interacts with molecular oxygen and other biological substrates through photochemical reactions, primarily generating reactive oxygen species (ROS). nih.govoncotarget.comevitachem.commdpi.comresearchgate.netplos.orgmdpi.comfrontiersin.orgscielo.brmdpi.comfrontiersin.org Notably, the primary ROS generated by this compound are reported to be superoxide (B77818) and hydroxyl radicals, which differs from some other VTP agents where singlet oxygen is the predominant species. plos.org These highly reactive species are the key mediators of the biological effects observed after this compound-mediated VTP.
Endothelial Cell Responses and Vascular Damage Cascades
The ROS generated by activated this compound induce damage to the vascular endothelium. oncotarget.comfrontiersin.org This damage triggers a cascade of events leading to the disruption of tumor vasculature. oncotarget.commdpi.com The ROS cause vascular disorders and thrombosis by directly affecting the endothelial cells. frontiersin.org This endothelial damage is followed by processes such as thrombosis, blood stasis, and ultimately, occlusion of the blood vessels supplying the target tissue. oncotarget.com Irreversible vascular collapse and blood stasis can occur rapidly, within minutes of illumination, primarily impacting the feeding arteries and draining veins at the periphery of the treatment area. plos.org The formation of reactive nitrogen species (RNS), including peroxynitrite, also contributes to arterial constriction, and RNS-induced endothelial cell apoptosis can further enhance the vascular shutdown effect. drugbank.com The resulting vascular occlusion leads to a significant reduction or complete cessation of blood flow, depriving the downstream tissue of oxygen and nutrients. frontiersin.org The PI3K signaling pathway has been implicated in endothelial cell survival and potential tumor recurrence after VTP, and in vitro studies suggest that inhibiting this pathway may enhance the VTP response. mdpi.comresearchgate.net
Modulation of Intracellular Signaling Pathways (e.g., Endothelin-1 Release)
Photodynamic activation of photosensitizers like this compound can modulate intracellular signaling pathways, particularly within the targeted vasculature. Following light activation, this compound triggers a photochemical reaction that generates reactive oxygen species. ctdbase.orguni.luuni.lu This process can lead to the release of nitric oxide radicals, which initially cause transient arterial vasodilation. uni.lu Subsequently, this transient vasodilation triggers the release of the potent vasoconstrictor, endothelin-1. uni.lu The rapid consumption of nitric oxide radicals by oxygen radicals contributes to the formation of reactive nitrogen species, such as peroxynitrite, which occurs in parallel with arterial constriction. uni.lu This sequence of events, involving the release of signaling molecules like nitric oxide and endothelin-1, contributes to the vascular effects observed during this compound-mediated VTP.
Immunological Responses Elicited by this compound-Photodynamic Effects
This compound-mediated photodynamic therapy has been shown to activate an immune response in the targeted tissue. ctdbase.orguni.luuni.lu Photodynamic therapy, in general, can modulate both the innate and adaptive arms of the immune system. The damage induced by PDT can lead to the release of tumor antigens and damage-associated molecular patterns (DAMPs). nih.gov These molecules can promote the maturation and activation of dendritic cells, which are crucial in bridging the innate and adaptive immune responses. Activated dendritic cells can then migrate to lymph nodes and facilitate the activation of T cells, including both CD4+ and CD8+ T cells, which are important for developing antitumor immunity. Clinical studies have demonstrated the recruitment and activation of various immune cells, such as neutrophils, macrophages, and dendritic cells, at the treatment site following PDT. The induction of an acute inflammatory response in the tumor stroma following PDT is a consequence of changes in tissue integrity and homeostasis resulting from cell necrosis and oxidative damage. This inflammatory response and the subsequent release of DAMPs are thought to be important factors in stimulating the immune system's response to the treated area. nih.gov
Preclinical Mechanistic Investigations of Padoporfin in Photodynamic Therapy Models
In Vitro Studies of Photocytotoxicity and Cell Death Mechanisms
In vitro studies are crucial for understanding the direct effects of a photosensitizer on cancer cells upon light activation. For photosensitizers like padoporfin, which are primarily vascular-targeted, the direct photocytotoxicity on tumor cells in isolation may be less pronounced compared to photosensitizers that accumulate directly within tumor cells. However, in vitro assessments still provide insights into the potential for direct cell damage and the mechanisms of cell death induced by the generated reactive oxygen species.
PDT-induced cell death can occur through various mechanisms, including apoptosis, necrosis, and autophagy, with the dominant pathway depending on factors such as the photosensitizer characteristics, its subcellular localization, the light dose, and the cellular environment. mdpi.comuc.ptunirioja.esscielo.br Reactive oxygen species generated during PDT can react with various biomolecules, leading to cellular damage. unirioja.es The specific cellular sites affected are often correlated with the photosensitizer's localization within the cell. unirioja.esscholaris.ca
In Vivo Animal Model Studies of Photodynamic Tissue Destruction
In vivo studies using animal models are essential for evaluating the efficacy of this compound-mediated PDT in a complex biological environment, particularly its effects on tumor tissue and vasculature. Preclinical studies in animal models have shown that this compound-mediated photosensitization leads to rapid and significant damage to tumor vasculature. drugbank.comnih.gov
Assessment of Tumor Vasculature Occlusion and Hypoxia Induction
A key mechanism of action for vascular-targeted PDT photosensitizers like this compound is the induction of damage to the tumor microvasculature. Upon light activation, this compound, which is largely confined to the circulation, generates reactive oxygen species that primarily target the endothelial cells lining the blood vessels. drugbank.commdpi.com This damage triggers a cascade of events, including thrombosis, blood stasis, and ultimately, occlusion of the tumor blood vessels. oncotarget.com This vascular shutdown leads to a rapid and severe reduction in blood flow to the tumor, resulting in hypoxia (oxygen deprivation) and subsequent tumor necrosis. nih.govoncotarget.comdrugbank.com
Preclinical studies in animal models have demonstrated that padeliporfin (a related compound, also referred to in the context of vascular-targeted PDT with WST-11) can cause occlusion of the full tumor vasculature within minutes of treatment. drugbank.comnih.gov This rapid vascular effect is considered a major contributor to the observed tumor destruction.
Histopathological and Imaging-Based Evaluation of Lesion Formation
Histopathological examination and imaging techniques are used to evaluate the extent and nature of tissue damage induced by this compound-mediated PDT in animal models. Following treatment, histopathology typically reveals areas of hemorrhagic necrosis within the treated tissue. oncotarget.com The damage is often sharply demarcated, corresponding to the irradiated area. auajournals.org
Imaging modalities, such as contrast-enhanced magnetic resonance imaging (MRI), have been used in preclinical and clinical studies to assess the formation of hypovascular lesions, which are indicative of successful vascular occlusion and tissue destruction. nih.govmdpi.comauajournals.org These imaging findings correlate with the histopathological observations of necrosis and fibrosis in the treated areas. auajournals.org Studies have shown that the size and consistency of these lesions are dose-dependent, increasing with higher drug and light doses. auajournals.org
Preclinical Pharmacokinetic and Pharmacodynamic Correlations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing treatment protocols and predicting therapeutic outcomes. Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted, while pharmacodynamics describes the drug's effects on the body. rsc.orgscholaris.ca
This compound is designed for intravenous administration. medscape.org Preclinical studies have investigated its circulation time and distribution. This compound is reported to have a relatively fast clearance rate from the body. medkoo.comoncotarget.com In mice, it has been shown to have a plasma half-life of approximately 20 minutes. medkoo.com It remains largely confined within the circulation with minimal extravasation into surrounding tissues, which is a key feature supporting its vascular-targeted mechanism. drugbank.comnih.gov
Pharmacodynamic studies correlate the drug concentration and light delivery with the observed biological effects, such as vascular occlusion and tumor necrosis. Preclinical data suggest a dose-dependent relationship between this compound and light doses and the extent of lesion formation. auajournals.org The rapid clearance of this compound contributes to a short drug-light interval, reducing the potential for photosensitivity in non-targeted tissues. medkoo.com
Preclinical PK/PD studies help to determine the optimal time between photosensitizer administration and light irradiation (drug-light interval or DLI) for maximal therapeutic effect. For this compound, a short DLI is typically employed to target the photosensitizer while it is still predominantly in the vasculature. medkoo.com
Comparative Studies of this compound Efficacy with Other Photosensitizers in Model Systems
Comparing the efficacy of this compound with other photosensitizers in preclinical models provides valuable context regarding its potential advantages and limitations. This compound is considered a second-generation photosensitizer. oncotarget.com Earlier photosensitizers, such as hematoporphyrin (B191378) derivative (HpD) and Photofrin, were first-generation compounds. frontiersin.orgoncotarget.com Second-generation photosensitizers, including chlorophyll (B73375) derivatives like this compound, often offer improved properties, such as stronger absorption at longer wavelengths (allowing for deeper tissue penetration) and faster clearance rates. medkoo.comoncotarget.comuc.ptrsc.org
This compound's vascular-targeted mechanism distinguishes it from some other photosensitizers that primarily accumulate within tumor cells and induce direct cytotoxicity. scholaris.cadrugbank.com This vascular targeting is considered advantageous for rapidly shutting down blood flow to the tumor.
Advanced Research Directions and Translational Perspectives for Padoporfin in Photodynamic Modalities
Development of Novel Padoporfin Derivatives with Enhanced Properties
The evolution of photosensitizers for PDT has progressed through generations, with a focus on improving properties such as selectivity, absorption wavelength, and biodegradability. nih.govwikipedia.orgwikipedia.org this compound (WST09) is considered a first-generation vascular-targeted agent, while padeliporfin (WST11), a water-soluble chlorophyll (B73375) derivative, represents a second-generation vascular-targeted photosensitizer. nih.govnih.gov The development of newer generations aims to overcome limitations of earlier photosensitizers, such as prolonged skin photosensitivity or suboptimal tissue penetration of activating light. wikipedia.orgwikipedia.org Research into novel derivatives of vascular-targeted photosensitizers like this compound is driven by the goal of achieving enhanced properties, including stronger absorption in the near-infrared (NIR) window (675-800 nm) for deeper tissue penetration, improved tumor selectivity, and increased efficiency in generating cytotoxic reactive oxygen species (ROS) upon illumination. nih.govwikipedia.org Modifying the chemical structure of photosensitizers is a key strategy to tune their photophysical and photochemical properties, thereby enhancing their therapeutic potential. nih.gov
Supramolecular Assembly and Nanocarrier-Based Delivery Systems for Targeted Applications
To improve the targeted delivery and efficacy of photosensitizers, including vascular-targeted agents, significant research is focused on the use of supramolecular assembly and nanocarrier-based systems. wikipedia.orgnih.govfishersci.cawikipedia.orgciteab.com Nanoparticles, such as organic polymeric nanoparticles, can encapsulate photosensitizers, improving their solubility and stability. fishersci.ca This encapsulation can lead to increased targeted delivery of the photosensitizer to tumors, thereby enhancing PDT efficacy and potentially reducing off-target effects. fishersci.ca Nanocarrier systems can be designed to interact more readily with target cells through modifications of their surface chemistry and physical properties. fishersci.ca Supramolecular assembly approaches, sometimes involving peptide conjugation, are also being explored to create photosensitizer depots that allow for controlled release and potentially repeated PDT treatments with a single administration. wikipedia.orgciteab.com These advanced delivery strategies aim to maximize photosensitizer accumulation at the target site while minimizing systemic exposure.
Combination Therapeutic Strategies Enhancing this compound Photodynamic Efficacy
Combining PDT with other anticancer therapies is a promising avenue to achieve synergistic effects, potentially leading to improved tumor control and reduced side effects compared to monotherapies. wikipedia.orgwikipedia.orgwikipedia.orgnih.govfishersci.canih.govresearchgate.net
Integration with Immunotherapeutic Approaches for Systemic Effects
Vascular-targeted photodynamic therapy, including treatments utilizing agents like this compound and Padeliporfin, has been shown to induce a systemic antitumor immune response. nih.govwikipedia.org This immune stimulation is a crucial aspect being explored for its potential to provide long-lasting tumor control, including effects on distant metastases. wikipedia.orgwikipedia.org Preclinical studies have indicated that combining VTP with immune checkpoint inhibitors can be effective, suggesting a synergistic interaction between the local vascular damage and immune activation induced by VTP and the broader immune potentiation provided by immunotherapy. nih.govnih.govfishersci.ca This integration aims to leverage both the local ablative power of VTP and the systemic effects of immunotherapy for more comprehensive cancer treatment.
Theoretical Synergies with Chemotherapeutic and Radiotherapeutic Concepts
The combination of PDT with chemotherapy and radiotherapy is being investigated to enhance therapeutic outcomes. wikipedia.orgwikipedia.orgwikipedia.orgnih.govfishersci.canih.govresearchgate.net PDT can potentially overcome certain resistance mechanisms associated with chemotherapy and radiation due to its distinct mechanism of action involving the generation of reactive oxygen species. wikipedia.orgresearchgate.net For vascular-targeted PDT, combining it with fractionated radiotherapy has shown promise in preclinical models of prostate cancer, leading to delayed tumor growth and improved survival compared to either therapy alone. wikipedia.org It is hypothesized that radiotherapy might induce transient vascular normalization in the tumor microenvironment, which could potentially improve the delivery and effectiveness of subsequently administered vascular-targeted photosensitizers. wikipedia.org The rationale for combining PDT with chemotherapy includes the potential for synergistic cell killing and overcoming chemo-resistance. researchgate.net
Computational Chemistry and Theoretical Modeling of this compound Structure-Activity Relationships
Computational chemistry and theoretical modeling play a valuable role in modern drug discovery and development, including the design and understanding of photosensitizers for PDT. These methods can be used to study the electronic structure, photophysical properties, and interactions of photosensitizer molecules with biological targets. While computational approaches are broadly applied in the field to understand structure-activity relationships and predict the behavior of potential photosensitizers, specific detailed studies focusing solely on the computational modeling of this compound's structure-activity relationships were not extensively highlighted in the provided search results. However, such methods are theoretically applicable to analyze how structural modifications to this compound could influence its absorption spectrum, ROS generation efficiency, and interaction with vascular components, guiding the rational design of improved vascular-targeted photosensitizers. guidetopharmacology.org
Future Directions in Photodynamic Therapy Research Utilizing Vascular-Targeted Photosensitizers
Future directions in PDT research involving vascular-targeted photosensitizers like this compound and Padeliporfin are focused on enhancing their therapeutic index and broadening their applicability. Key areas of investigation include the development of even more efficient and tumor-selective photosensitizers with optimal photophysical properties. nih.govwikipedia.orgwikipedia.orgmpg.deciteab.com Further advancements in targeted delivery systems, such as nanoparticles and ligand conjugation, are crucial to ensure precise accumulation within the tumor vasculature and minimize damage to healthy tissues. wikipedia.orgnih.govfishersci.cawikipedia.orgciteab.com Exploring novel combination therapies, particularly the integration with immunotherapy to harness systemic antitumor effects, remains a high priority. nih.govwikipedia.orgnih.govfishersci.ca Overcoming existing challenges such as limited light penetration in larger or deeper tumors and the hypoxic tumor microenvironment (which can reduce ROS generation) are also critical for the future success of vascular-targeted PDT. wikipedia.orgnih.gov The development of activatable photosensitizers that are only “turned on” by specific tumor-associated stimuli represents another promising direction for improving targeting and reducing off-target effects. mpg.deciteab.com
Q & A
Basic: What in vitro models are most appropriate for evaluating Padoporfin’s photodynamic efficacy, and how should they be validated?
Answer:
In vitro models should prioritize relevance to this compound’s intended therapeutic tissue (e.g., epithelial cancers). Use cell lines with verified photosensitizer uptake mechanisms, such as A549 (lung adenocarcinoma) or HT-29 (colorectal carcinoma). Validate models via:
- ROS Quantification : Measure reactive oxygen species (ROS) generation post-illumination using fluorescent probes like DCFH-DA .
- Dose-Response Curves : Assess light-dose dependency and IC50 values under standardized irradiation conditions (e.g., 630 nm wavelength, 10–100 J/cm²) .
- Selectivity Controls : Compare cytotoxicity in malignant vs. non-malignant cell lines (e.g., MRC-5 fibroblasts) to confirm tumor-specific activity .
Basic: How should researchers design a robust pharmacokinetic (PK) study for this compound in preclinical models?
Answer:
PK studies must account for this compound’s lipophilic nature and rapid clearance:
- Sampling Schedule : Collect plasma/tissue samples at critical intervals (e.g., 5 min, 1 h, 6 h, 24 h post-administration) to capture distribution and elimination phases .
- Analytical Methods : Use high-performance liquid chromatography (HPLC) with fluorescence detection for sensitivity in low-concentration ranges .
- Tissue Penetration Metrics : Measure drug concentrations in target tissues (e.g., tumor, liver) and normalize to plasma levels to calculate tumor-to-plasma ratios .
Advanced: How can contradictory data on this compound’s tumor selectivity across preclinical models be systematically analyzed?
Answer:
Address discrepancies through:
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., tumor implantation site, immune status of models) .
- Protocol Harmonization : Compare illumination parameters (wavelength, fluence rate) and dosing regimens across studies .
- Mechanistic Profiling : Use spatial transcriptomics or multiplex immunohistochemistry to correlate drug distribution with tumor microenvironment features (e.g., vascular density, hypoxia) .
Advanced: What statistical approaches are recommended for analyzing this compound’s dose-dependent phototoxicity in heterogenous tumor models?
Answer:
Employ mixed-effects models to account for intra-tumor variability:
- Fixed Effects : Include dose, illumination time, and tumor size.
- Random Effects : Adjust for inter-subject differences (e.g., metabolic rate, baseline ROS levels) .
- Survival Analysis : Use Kaplan-Meier curves with log-rank tests for time-to-recurrence endpoints in long-term efficacy studies .
Basic: What are key parameters to standardize in this compound’s light-activation protocols to ensure reproducibility?
Answer:
Critical parameters include:
- Light Source Calibration : Validate wavelength (±5 nm tolerance) and irradiance (mW/cm²) using spectroradiometers .
- Irradiation Geometry : Maintain consistent distance and angle between light source and target tissue .
- Temperature Control : Monitor and stabilize tissue temperature during illumination to prevent heat-induced artifacts .
Advanced: How can researchers optimize this compound’s formulation to enhance bioavailability while minimizing off-target accumulation?
Answer:
Strategies include:
- Nanocarrier Systems : Test liposomal or polymeric nanoparticles to improve solubility and passive targeting via the EPR effect .
- Surface Functionalization : Conjugate ligands (e.g., folate, EGFR antibodies) to nanoparticles for active tumor targeting .
- Biodistribution Imaging : Use near-infrared (NIR) fluorescent tags or radiolabeling (e.g., ⁹⁹mTc) for real-time tracking in vivo .
Basic: What assays are critical for assessing this compound’s stability under varying storage and physiological conditions?
Answer:
- Photodegradation Assays : Expose the drug to UV/visible light and quantify degradation products via mass spectrometry .
- Thermal Stability Testing : Store samples at 4°C, 25°C, and 37°C for 1–4 weeks and measure active compound retention using HPLC .
- Serum Stability : Incubate this compound with fetal bovine serum (FBS) and analyze protein binding via ultrafiltration .
Advanced: What methodologies are suitable for elucidating this compound’s off-target effects on immune cell populations?
Answer:
- Flow Cytometry : Profile immune cell subsets (e.g., CD8+ T cells, macrophages) in treated tumors using surface markers (CD45, CD11b) .
- Cytokine Arrays : Quantify pro-inflammatory (IL-6, TNF-α) and immunosuppressive (IL-10, TGF-β) cytokines in serum/tissue lysates .
- Single-Cell RNA Sequencing : Identify transcriptomic changes in immune cells exposed to this compound in vitro or in vivo .
Basic: How should researchers validate this compound’s mechanism of action in novel disease models (e.g., antibiotic-resistant infections)?
Answer:
- Pathogen-Specific Assays : Test photodynamic activity against clinical isolates (e.g., MRSA, Candida auris) using colony-forming unit (CFU) counts post-treatment .
- ROS Scavenger Controls : Co-administer antioxidants (e.g., NAC) to confirm ROS-dependent microbial killing .
- Host Cell Toxicity : Evaluate mammalian cell viability in co-culture systems to ensure selective pathogen targeting .
Advanced: What integrative approaches can reconcile conflicting data on this compound’s synergism with chemotherapy agents?
Answer:
- Isobologram Analysis : Calculate combination indices (CI) to distinguish additive, synergistic, or antagonistic effects .
- Sequencing Studies : Compare transcriptomic profiles of tumors treated with this compound alone vs. combination therapy .
- Mechanistic Modeling : Use pharmacokinetic-pharmacodynamic (PK-PD) models to predict optimal dosing schedules for synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
